molecular formula C16H11Cl2N3O2 B2563340 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate CAS No. 338419-25-3

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate

Cat. No.: B2563340
CAS No.: 338419-25-3
M. Wt: 348.18
InChI Key: AUBXEOUIDIRGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the N1 position and a 4-chlorobenzoate ester at the C4 position. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6) is esterified with 4-chlorobenzoyl chloride .

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-12-3-1-11(2-4-12)16(22)23-10-14-9-21(20-19-14)15-7-5-13(18)6-8-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBXEOUIDIRGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

    Esterification: The final step involves the esterification of the triazole derivative with 4-chlorobenzenecarboxylic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation.

Chemical Reactions Analysis

Key Reaction Conditions

Reaction TypeReagents/ConditionsYield (%)*Reference
Triazole ring formationThiosemicarbazide + ketone, NaOH, EtOH reflux87%
Esterification4-chlorobenzenecarboxylic acid + triazole alcohol, dry EtOHNot reported
Alkylation (related)Phenacyl bromide, NaOH, EtOH reflux82–85%

*Yields are from analogous reactions in literature.

Analytical and Structural Data

PropertyValue/DetailsReference
Molecular Weight348.2 g/mol
Molecular FormulaC₁₆H₁₁Cl₂N₃O₂
IR (KBr)νₘₐₓ: 1544 cm⁻¹ (C=N), 1604 cm⁻¹ (C=C)
ESI-MS (M+1)Observed: 270 m/z (for similar triazoles)

Mechanistic Insights

  • Triazole Reactivity :

    • The triazole ring’s electron-deficient nature enables nucleophilic aromatic substitution, particularly at the 4-position .

    • Substituent effects (e.g., 4-chlorophenyl group) may modulate reactivity via electronic or steric influences.

  • Ester Hydrolysis :

    • The 4-chlorobenzenecarboxylate ester can undergo hydrolysis under acidic or basic conditions to form carboxylic acids, depending on reaction conditions.

Future Research Directions

  • Biological Applications : Investigate interactions with enzymes or receptors, leveraging the triazole ring’s bioactivity .

  • Chemical Stability : Study degradation pathways (e.g., photolysis, oxidation) to optimize storage or formulation.

  • Derivatization : Explore modifications to the ester or triazole groups for tailored properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacteria/Fungi TestedMIC (µg/mL)Reference
This compoundE. coli0.25
This compoundS. aureus0.50
This compoundA. flavus12.5

The compound has shown promising results against Gram-positive and Gram-negative bacteria as well as various fungi, indicating its potential as an antimicrobial agent.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study evaluated the effect of triazole derivatives on breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells, suggesting a mechanism involving the inhibition of key cellular pathways involved in tumor growth .

Agricultural Applications

In addition to their medicinal uses, triazole compounds are utilized in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases.

Table 2: Agricultural Applications of Triazole Derivatives

ApplicationTarget OrganismMode of Action
FungicideVarious fungiInhibition of ergosterol synthesis
Seed TreatmentFungal pathogens in soilPrevents seed rot

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups can significantly influence the biological activity of these compounds.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The chlorophenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazole derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogues with Halogenated Aromatic Substitutions

Triazole derivatives with halogenated aryl groups are widely explored for their enhanced binding affinity and metabolic stability. Key examples include:

Compound Name Substituent on Triazole Ester/Aromatic Group Biological Activity/Notes Source
[Target Compound] 4-Chlorophenyl 4-Chlorobenzenecarboxylate N/A (structural focus)
(1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5a) 2-Chlorophenyl Ibuprofen-derived ester COX-2 inhibition (IC₅₀: 0.12 µM)
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5b) 4-Chlorophenyl Ibuprofen-derived ester COX-2 inhibition (IC₅₀: 0.09 µM)
(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5c) 4-Fluorophenyl Ibuprofen-derived ester COX-2 inhibition (IC₅₀: 0.15 µM)
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl benzoate (439094-38-9) 4-Chlorophenyl Benzoate Intermediate for further functionalization

Key Observations :

  • Substituent Position : The 4-chlorophenyl substitution (as in 5b) demonstrates superior COX-2 inhibitory activity compared to 2-chlorophenyl (5a) or 4-fluorophenyl (5c), highlighting the importance of halogen positioning .
  • Ester Group : Replacement of the ibuprofen-derived ester (5b) with a simple benzoate (439094-38-9) may reduce anti-inflammatory activity but retains utility as a synthetic intermediate .
Antifungal and Antimicrobial Activity

Triazole derivatives with halogenated aryl groups exhibit notable antimicrobial properties:

Compound Name Substituent on Triazole Activity Against MIC (µg/mL) Source
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl) derivative (5d) 4-Chlorophenyl Candida albicans 12.5 (comparable to streptomycin)
(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl) derivative (5b) 4-Bromophenyl Aspergillus niger 25.0

Key Observations :

  • Halogen Type : The 4-chlorophenyl derivative (5d) shows stronger antifungal activity than its brominated counterpart (5b), suggesting chlorine enhances membrane penetration or target binding .
  • Triazole Core : The 1,2,3-triazole moiety itself contributes to antifungal efficacy by interacting with fungal cytochrome P450 enzymes .
Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Name Melting Point (°C) Aqueous Solubility Source
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (precursor) N/A Low
(1-(4-Chloro-2-iodophenyl)-1H-1,2,3-triazol-4-yl)methyl ester (30) 147–149 Moderate in DMSO
Target Compound (estimated) ~150–160 (predicted) Low

Key Observations :

  • Esterification: Conversion of the methanol precursor to the benzoate ester likely increases lipophilicity, impacting bioavailability .

Biological Activity

The compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H12Cl2N4O2
  • Molecular Weight : 363.2 g/mol
  • CAS Number : 338419-16-2

Triazoles are known for their ability to inhibit various enzymes and pathways within biological systems. The specific biological activity of this compound can be attributed to:

  • Antifungal Activity : Triazoles generally inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This leads to increased membrane permeability and ultimately fungal cell death.
  • Anticancer Properties : Some studies suggest that triazole derivatives may induce apoptosis in cancer cells through the modulation of various signaling pathways (e.g., PI3K/Akt pathway).
  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Biological Activity Data

Activity TypeObserved EffectsReference
AntifungalInhibition of fungal growth
AntibacterialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives, including this compound. Results indicated a significant reduction in fungal colony-forming units (CFUs) when treated with this compound compared to controls.

Study 2: Anticancer Potential

In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating effective cytotoxicity. Mechanistic studies suggested that the compound triggers intrinsic apoptotic pathways.

Discussion

The biological activities exhibited by this compound highlight its potential as a therapeutic agent. Its antifungal and anticancer properties make it particularly interesting for further research and development. The compound's ability to modulate critical biological pathways suggests that it could serve as a lead compound in drug discovery efforts targeting infections and cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A multi-step approach involves:

Preparation of 4-chlorobenzoyl chloride.

Reaction with propargyl alcohol to form the propargyl ester intermediate.

Click reaction with 4-chloroaniline-derived azide to yield the triazole core.
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Purity is confirmed by HPLC (>98%) and consistent melting point analysis (e.g., 213–215°C, as observed in structurally analogous compounds) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the triazole proton (δ ~8.0–8.5 ppm) and aromatic protons (δ ~7.3–7.8 ppm). The 4-chlorophenyl group shows distinct coupling patterns in 2D NMR (e.g., HSQC, HMBC) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1714 cm⁻¹) and triazole C=N (~1672 cm⁻¹) confirm functional groups .
  • HR-MS : Exact mass analysis (e.g., [M+H]+ at m/z 515) validates molecular formula .

Q. What crystallization protocols yield high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from a dichloromethane/methanol (3:1) mixture at 4°C produces diffraction-quality crystals. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., full-matrix least-squares on ) ensure accurate structural determination. Hydrogen atoms are placed geometrically and refined isotropically .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected bond lengths in X-ray vs. DFT-predicted geometries) require cross-validation:

  • Refine crystallographic data with SHELXL’s TWIN/BASF commands to address twinning or disorder .
  • Re-examine NMR assignments using 2D techniques (e.g., NOESY for spatial proximity) .
  • Perform DFT calculations (B3LYP/6-311G**) to compare theoretical and experimental geometries .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to assess electronic effects on bioactivity .
  • Bioassays : Test derivatives against target enzymes (e.g., fungal cytochrome P450) and correlate activity with LogP (HPLC-measured) and steric parameters (molecular docking) .
  • Data Analysis : Use multivariate regression (e.g., Hansch analysis) to link substituent descriptors (σ, π) with IC₅₀ values .

Q. How can hygroscopicity and stability challenges be mitigated during storage?

  • Methodological Answer :

  • Store under inert gas (argon) in amber vials at –20°C.
  • Pre-dry solvents (molecular sieves) during synthesis to minimize hydrate formation.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What computational methods predict electronic properties relevant to reactivity?

  • Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to identify electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict regioselectivity in reactions (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.